3-phenyl-9H-carbazole

Thermal analysis OLED materials Isomer comparison

3-Phenyl-9H-carbazole (CAS 103012-26-6) is the critical 3-yl-9-phenyl-9H-carbazole (CzP) donor unit for D-A-D host architectures in red PhOLEDs, delivering peak EQE of 21.7% and current efficiency of 13.4 cd A⁻¹ at a turn-on voltage of just 2.2 V. Its 3-position phenyl substitution extends π-conjugation while preserving the nitrogen-centered hole-transporting character essential for bipolar host designs. With a melting point of 222.8–224.1°C, it offers an ideal thermal processing window for vacuum sublimation deposition—superior to the low-melting 4-isomer (~133°C) and more practical than the high-melting 2-isomer (~290°C). Procuring this specific isomer is non-negotiable: isomeric substitution patterns critically dictate electronic properties and device efficiency; selecting the wrong phenylcarbazole isomer can cause efficiency losses exceeding 50% in comparative OLED studies.

Molecular Formula C18H13N
Molecular Weight 243.309
CAS No. 103012-26-6
Cat. No. B2913409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-9H-carbazole
CAS103012-26-6
Molecular FormulaC18H13N
Molecular Weight243.309
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=CC=CC=C43
InChIInChI=1S/C18H13N/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-12,19H
InChIKeyIAWRFMPNMXEJCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-9H-carbazole (CAS 103012-26-6): Sourcing and Baseline Characterization for OLED and Organic Electronics Research


3-Phenyl-9H-carbazole (CAS 103012-26-6) is a carbazole derivative bearing a single phenyl substituent at the 3-position of the carbazole core (molecular formula C₁₈H₁₃N, molecular weight 243.30 g/mol) . The compound is a white to light yellow crystalline powder with a reported melting point of 222.8–224.1°C and a predicted boiling point of 474.3±14.0°C . Structurally, 3-phenyl-9H-carbazole serves as a versatile building block for hole-transporting materials (HTMs), host matrices in phosphorescent organic light-emitting diodes (PhOLEDs), and advanced functional materials . The 3-substitution pattern extends the π-conjugated system while preserving the carbazole nitrogen's intrinsic hole-transporting character, a key feature exploited in donor–acceptor–donor (D–A–D) architectures and bipolar host designs [1].

Why Generic Carbazole Building Blocks Cannot Substitute 3-Phenyl-9H-carbazole in OLED Host Design


Carbazole derivatives are not interchangeable commodities in optoelectronic applications; the phenyl substitution position critically dictates electronic, thermal, and morphological behavior. As demonstrated in isomeric D–A–D host systems, 3-yl-9-phenyl-9H-carbazole (CzP) and 9-(o-phenyl)-9H-carbazole (PCz) donor units yield markedly different molecular rigidity, electrochemical properties, and PhOLED performance . Furthermore, thermodynamic studies confirm that the phenyl–phenyl linkage geometry influences phase equilibria, glass transition behavior, and thin-film morphology [1]. Simply selecting any phenylcarbazole isomer without verifying the substitution pattern may result in mismatched energy levels, inferior charge balance, and device efficiency losses exceeding 50%, as observed in comparative OLED studies [2]. The following evidence guide quantifies these differentiation points to support informed procurement and experimental design decisions.

Quantitative Differentiation of 3-Phenyl-9H-carbazole Against Isomeric and Structural Comparators


Melting Point Differentiation Among Phenylcarbazole Positional Isomers

The melting point of 3-phenyl-9H-carbazole (222.8–224.1°C) is approximately 90°C higher than that of 4-phenyl-9H-carbazole (131–135°C) and approximately 67°C lower than that of 2-phenyl-9H-carbazole (290°C) . These substantial differences in melting behavior arise from variations in molecular packing and intermolecular interactions dictated by the phenyl substitution position [1].

Thermal analysis OLED materials Isomer comparison

Donor Unit Performance in D–A–D Hosts: CzP (3-yl) vs. PCz (9-yl) for Red PhOLEDs

In a direct head-to-head comparison of donor–acceptor–donor (D–A–D) host materials for red phosphorescent OLEDs, the DBTS-CzP host incorporating 3-yl-9-phenyl-9H-carbazole (CzP) as the donor unit achieved a peak external quantum efficiency (EQE) of 21.7% and a peak current efficiency of 13.4 cd A⁻¹, with a turn-on voltage of 2.2 V . The corresponding DBTS-PCz host utilizing the 9-(o-phenyl)-9H-carbazole (PCz) donor exhibited inferior electroluminescence properties. DBTS-CzP also demonstrated an outstanding photoluminescence quantum yield (PLQY) of 94% in pristine thin films .

Red PhOLED D–A–D host External quantum efficiency

Electrochemical Reactivity and Polymerization Propensity: 3-Phenylcarbazole vs. 3,6-Diphenylcarbazole

Fast cyclic voltammetry studies reveal that 3-phenylcarbazole undergoes rapid dimerization of radical cations (kdim = 1.5×10⁷ M⁻¹ s⁻¹) at potentials exceeding 1.7 V vs. SCE, leading to conducting polymer film formation [1]. When the potential is maintained below 1.4 V vs. SCE, dimerization is slower (kdim ≤ 1.5×10⁶ M⁻¹ s⁻¹) and efficient electropolymerization does not occur [1]. This behavior is distinct from 3,6-diphenylcarbazole, which favors 1-1′ coupling for dimer formation rather than the 6-6′ coupling observed for monosubstituted carbazoles [1].

Electrochemistry Electropolymerization Radical cation stability

Molecular Packing and Carrier Mobility: Meta-Substituted Phenylcarbazole (3-position) vs. Ortho-Substituted Analogs in OLED Hosts

In isomeric N-phenylcarbazole–phenanthro[9,10-d]imidazole host materials, the meta-substituted PI33PPCz (incorporating 3-position phenylcarbazole connectivity) aggregates via intermolecular π⋯π interactions with separate columnar assembly of donor and acceptor moieties, enhancing both hole and electron mobility [1]. In contrast, the ortho-substituted PI22PPCz forms an intramolecularly π⋯π interacting twisted structure that limits charge transport [1]. A green PhOLED using PI33PPCz maintained an EQE above 22% at a high brightness of 5000 cd m⁻² with extremely low efficiency roll-off, while a red PhOLED achieved a maximum EQE exceeding 20% [1].

Molecular packing Carrier mobility OLED host design

Optimal Research and Industrial Deployment Scenarios for 3-Phenyl-9H-carbazole


Synthesis of D–A–D Host Materials for High-Efficiency Red Phosphorescent OLEDs

3-Phenyl-9H-carbazole serves as a critical 3-yl-9-phenyl-9H-carbazole (CzP) donor unit in D–A–D host architectures for red PhOLEDs. As demonstrated in DBTS-CzP-based devices, this donor enables peak EQE of 21.7%, peak current efficiency of 13.4 cd A⁻¹, and turn-on voltage of 2.2 V, outperforming the PCz donor alternative . Researchers developing red PhOLED host materials should prioritize procurement of 3-phenyl-9H-carbazole over 9-substituted carbazole isomers.

Controlled Electropolymerization for Conductive Carbazole Polymer Films

The voltage-dependent dimerization kinetics of 3-phenylcarbazole (kdim = 1.5×10⁷ M⁻¹ s⁻¹ above 1.7 V/SCE vs. ≤1.5×10⁶ M⁻¹ s⁻¹ below 1.4 V/SCE) enable controlled electropolymerization for fabricating conducting polymer films [1]. This property distinguishes 3-phenylcarbazole from 3,6-disubstituted analogs, which undergo different coupling mechanisms (1-1′ vs. 6-6′) and do not polymerize efficiently under the same conditions [1].

Hole-Transporting Building Block for Bipolar Host Design

The 3-position phenyl substitution on carbazole preserves the nitrogen-centered hole-transporting character while extending π-conjugation, making 3-phenyl-9H-carbazole an ideal building block for bipolar host materials. Meta-substituted phenylcarbazole derivatives exhibit superior molecular packing with separate columnar assembly of donor/acceptor moieties, achieving EQE >22% at 5000 cd m⁻² with minimal efficiency roll-off in green PhOLEDs [2].

Thermally Robust OLED Materials with Intermediate Processing Window

With a melting point of 222.8–224.1°C, 3-phenyl-9H-carbazole offers a favorable thermal processing window intermediate between low-melting 4-isomer (~133°C) and high-melting 2-isomer (~290°C) . This thermal profile supports vacuum sublimation deposition while avoiding the excessive thermal budget required for the 2-isomer, and the compound's rigid structure contributes to stable amorphous thin-film morphology [3].

Technical Documentation Hub

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